molecular formula C10H9FO2 B2404726 3-(3-Fluorophenyl)but-2-enoic acid CAS No. 133226-25-2; 1472-04-4

3-(3-Fluorophenyl)but-2-enoic acid

Cat. No.: B2404726
CAS No.: 133226-25-2; 1472-04-4
M. Wt: 180.178
InChI Key: VMVNCTFGRCBYFD-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)but-2-enoic acid is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.178. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-fluorophenyl)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVNCTFGRCBYFD-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the standard synthetic routes for 3-(3-Fluorophenyl)but-2-enoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling fluorophenyl precursors with α,β-unsaturated acid backbones. For example:

  • Knoevenagel condensation : Reacting 3-fluorophenylacetone with malonic acid derivatives under acidic conditions to form the α,β-unsaturated system. Optimization includes using catalytic piperidine and acetic acid in refluxing toluene .
  • Ester hydrolysis : Starting from methyl ester derivatives (e.g., 3-(3-fluorophenyl)-4,4,4-trifluoro-2-methylbut-2-enoate), hydrolysis with aqueous NaOH or LiOH yields the free acid .
  • Fluorination strategies : Electrophilic fluorination of pre-formed enolates using Selectfluor® or DAST may introduce fluorine at specific positions .

Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature, solvent polarity, and catalyst loading to minimize side products like diastereomers or over-fluorination.

Q. How can researchers reliably characterize this compound using spectroscopic and computational tools?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify olefinic protons (δ 6.5–7.5 ppm, coupling constant J ~15–16 Hz for trans configuration) and fluorine-induced deshielding in aromatic protons .
    • ¹⁹F NMR : Detect fluorine environments (δ -110 to -120 ppm for meta-fluorine) .
  • IR Spectroscopy : Confirm carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and conjugated C=O (1680–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₉FO₂: calc. 180.0586) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using Gaussian or ORCA software .

Q. What reactivity patterns are expected for this compound in common organic transformations?

Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing fluorine atom directs incoming electrophiles (e.g., nitration, halogenation) to the para position of the phenyl ring. Use HNO₃/H₂SO₄ or Br₂/FeBr₃ under controlled conditions .
  • Conjugate Addition : The α,β-unsaturated system reacts with nucleophiles (e.g., Grignard reagents) at the β-carbon. Monitor stereochemistry using chiral catalysts or polar solvents .
  • Decarboxylation : Heating with Cu or quinoline promotes CO₂ loss, forming 3-(3-fluorophenyl)propene derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for derivatives of this compound?

Methodological Answer :

  • Purity Assessment : Use preparative HPLC or recrystallization to isolate pure isomers. Contaminants (e.g., residual solvents) often cause anomalous shifts .
  • Advanced NMR Techniques :
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
    • Variable Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) that broaden peaks .
  • X-ray Crystallography : Resolve absolute configuration and validate computational models .

Q. What computational approaches are suitable for studying the electronic effects of the α,β-unsaturated system in this compound?

Methodological Answer :

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (FMOs) and electron density maps .
    • Analyze Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .
  • Molecular Dynamics (MD) Simulations : Study solvent interactions and conformational stability in aqueous or nonpolar environments .
  • Docking Studies : Model binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can regioselectivity challenges in synthesizing fluorinated analogs of this compound be addressed?

Methodological Answer :

  • Directing Groups : Introduce temporary groups (e.g., -B(OH)₂ for Suzuki coupling) to control fluorophenyl substitution patterns .
  • Steric vs. Electronic Effects :
    • Electron-deficient aryl rings favor para-substitution; use meta-fluorine to further direct reactivity .
    • Steric hindrance : Bulky substituents on the but-2-enoic acid backbone can block undesired reaction sites .
  • Parallel Synthesis : Screen reaction conditions (e.g., catalysts, solvents) to identify optimal regioselectivity .

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